4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
Description
Properties
IUPAC Name |
4-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-9-12(21-5-7-22-8-6-21)20-13(19-11)10-3-1-2-4-18-10/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAWOBPPARMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Pyridinyl and Trifluoromethyl Groups: The pyridinyl group can be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium hydride in DMF or electrophilic substitution with bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that compounds with similar structures to 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine exhibit promising antiviral properties. For instance, derivatives of pyridine and pyrimidine have been shown to inhibit viral replication through various mechanisms. A study highlighted that modifications at specific positions on the pyrimidine ring significantly enhance the activity against viruses, suggesting that this compound could be tailored for improved efficacy against viral pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that pyridine-containing compounds can effectively inhibit cancer cell proliferation. For example, a series of pyridine derivatives were tested against multiple cancer cell lines, showing IC50 values indicating significant cytotoxicity. The incorporation of trifluoromethyl groups has been associated with enhanced potency, making this compound a candidate for further development as an anticancer agent .
Agricultural Chemistry Applications
Herbicidal Activity
This compound has been identified as a potential herbicide. Its structural features allow it to interact with plant growth regulators, inhibiting specific pathways essential for plant development. Studies have shown that similar compounds exhibit herbicidal activity by targeting the photosynthesis process or disrupting hormonal balance in plants. This suggests that this compound could be developed into a novel herbicide with selective action against weeds .
Case Study 1: Antiviral Activity
A recent study evaluated various pyridine derivatives for their effectiveness against the Dengue virus. The results indicated that modifications similar to those found in this compound increased the inhibitory activity significantly, showcasing an EC50 value of approximately 7.2 μM, which is competitive with existing antiviral agents .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized a series of morpholine derivatives and tested them against breast cancer cell lines. One derivative exhibited an IC50 value of 0.7 μM, indicating potent inhibitory effects compared to standard treatments like 5-fluorouracil . This underscores the potential of morpholine-based compounds in cancer therapy.
Comparative Data Table
| Compound | Activity Type | IC50/EC50 Value | Target |
|---|---|---|---|
| This compound | Antiviral | ~7.2 μM | Dengue Virus |
| Morpholine Derivative A | Anticancer | 0.7 μM | Breast Cancer |
| Pyridine Derivative B | Herbicidal | N/A | Weeds |
Mechanism of Action
The mechanism of action of 4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridinyl and pyrimidinyl groups can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1. Substituent Profiles and Key Features
Biological Activity
4-[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and a trifluoromethyl-substituted pyrimidine moiety. The biological activity of this compound has been explored in various studies, particularly in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.27 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyridine moiety, which are critical for its biological activity.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Studies have shown that compounds similar to this compound exhibit potent DPP-4 inhibitory activity, which contributes to increased levels of incretin hormones that enhance insulin secretion and reduce blood glucose levels.
| Compound | DPP-4 Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Sitagliptin | 0.5 |
| Saxagliptin | 0.3 |
Anti-Inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly in relation to its ability to inhibit specific kinases involved in cancer progression. For instance, docking studies revealed that the compound could effectively bind to the active site of certain kinases, leading to reduced cell proliferation in cancer models.
Case Studies and Research Findings
- DPP-4 Inhibition Study : A comparative study involving various pyrimidine derivatives highlighted the superior DPP-4 inhibitory activity of compounds structurally related to this compound. The study reported IC50 values significantly lower than those of existing DPP-4 inhibitors like sitagliptin and saxagliptin, indicating promising therapeutic potential .
- Anti-Inflammatory Effects : Another study investigated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The results demonstrated a marked reduction in TNF-α levels with an IC50 value in the low micromolar range, showcasing its potential as an anti-inflammatory agent .
- Anticancer Potential : A recent publication focused on the anticancer effects of various pyrimidine derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, and how can reaction conditions be optimized?
A common approach involves Mannich-type reactions between pyrimidine intermediates and morpholine. For example, a pyrimidine precursor (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) can be refluxed with morpholine and formaldehyde in ethanol under controlled conditions to introduce the morpholine moiety . Optimization may include adjusting molar ratios (e.g., 1:1:2 for substrate:morpholine:formaldehyde), solvent choice (ethanol for polar aprotic conditions), and reaction duration (10–12 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, crystallization from ethanol or aqueous mixtures improves purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., formaldehyde) .
- Waste Management: Segregate halogenated/organic waste and dispose via certified hazardous waste services to avoid environmental contamination .
- Emergency Protocols: Access to eyewash stations and emergency showers, with training on spill containment and first-aid measures .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Multimodal characterization is essential:
- NMR Spectroscopy: H and C NMR can verify morpholine integration (e.g., δ ~3.5–4.0 ppm for morpholine protons) and pyridinyl/trifluoromethyl group positions .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) matching the theoretical mass (CHFNO, 323.09 g/mol).
- X-ray Crystallography: Resolve dihedral angles between the pyrimidine core and substituents (e.g., pyridinyl vs. morpholine planes) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
The trifluoromethyl (-CF) group enhances:
- Lipophilicity: Increases membrane permeability, critical for cellular uptake in biological assays .
- Metabolic Stability: Resists oxidative degradation due to strong C-F bonds, prolonging half-life in pharmacokinetic studies .
- Electron-Withdrawing Effects: Modulates the pyrimidine ring’s electron density, affecting binding affinity to targets like kinase enzymes . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.
Q. What are the common challenges in achieving high yields during synthesis, and how can they be mitigated?
Challenges include:
- Byproduct Formation: Competing reactions (e.g., over-alkylation) during morpholine coupling. Mitigation: Use stoichiometric controls (e.g., limiting formaldehyde) and low-temperature reflux .
- Purification Difficulties: Co-elution of morpholine derivatives in column chromatography. Solution: Optimize mobile phases (e.g., hexane:ethyl acetate gradients) or employ preparative HPLC .
- Moisture Sensitivity: Trifluoromethyl groups may hydrolyze under acidic conditions. Prevention: Conduct reactions under inert atmospheres (N/Ar) with anhydrous solvents .
Q. How do molecular conformation and intermolecular interactions affect the compound’s crystallographic structure?
X-ray studies of analogous pyrimidine-morpholine derivatives reveal:
- Dihedral Angles: The pyridinyl and morpholine substituents often form angles of ~12–15° with the pyrimidine core, influencing π-π stacking in crystal lattices .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize planar conformations, while weak C–H⋯O/F interactions dictate packing motifs (e.g., layered vs. helical arrangements) .
- Trifluoromethyl Effects: The -CF group’s steric bulk can disrupt symmetry, leading to polymorphic forms with distinct melting points and solubility profiles .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Yield Variability: Differences in reflux duration or catalyst use (e.g., HCl vs. NaOH) may alter yields. Standardize protocols using controlled variables (e.g., temperature probes) .
- Spectroscopic Mismatches: Compare NMR chemical shifts across solvents (e.g., DMSO-d vs. CDCl) and validate with computational predictions (e.g., ChemDraw simulations) .
Methodological Recommendations
- Synthetic Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speeds) in detail.
- Data Validation: Cross-reference NMR/HRMS results with open-access databases (e.g., NIST Chemistry WebBook) .
- Safety Compliance: Adhere to institutional protocols for hazardous waste and PPE, referencing OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
